2-Methoxy-5-methylphenyl-(3-thienyl)methanol

Description

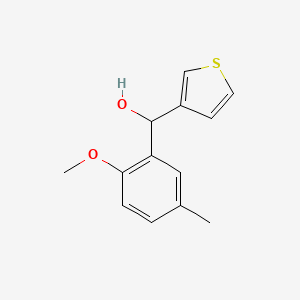

2-Methoxy-5-methylphenyl-(3-thienyl)methanol is a hybrid aromatic alcohol featuring a methoxy-substituted phenyl ring and a 3-thienyl group linked via a methanol bridge. Its structure combines electron-donating methoxy and methyl groups on the phenyl ring with the sulfur-containing thiophene moiety, which is known to enhance biological activity in medicinal chemistry .

Properties

IUPAC Name |

(2-methoxy-5-methylphenyl)-thiophen-3-ylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O2S/c1-9-3-4-12(15-2)11(7-9)13(14)10-5-6-16-8-10/h3-8,13-14H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWDZDCXMNVNBBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)C(C2=CSC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-methylphenyl-(3-thienyl)methanol typically involves the reaction of 2-methoxy-5-methylbenzaldehyde with a thienyl Grignard reagent. The reaction proceeds through a nucleophilic addition mechanism, where the thienyl group is introduced to the aldehyde, followed by reduction to yield the desired alcohol.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-methylphenyl-(3-thienyl)methanol can undergo several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding hydrocarbon.

Substitution: The methoxy and methyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

Oxidation: Formation of 2-methoxy-5-methylphenyl-(3-thienyl)ketone.

Reduction: Formation of 2-methoxy-5-methylphenyl-(3-thienyl)methane.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-Methoxy-5-methylphenyl-(3-thienyl)methanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in studying the interactions of methoxy and thienyl groups with biological macromolecules.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-methylphenyl-(3-thienyl)methanol is not fully understood. it is believed to interact with molecular targets through its functional groups. The methoxy group can participate in hydrogen bonding, while the thienyl group can engage in π-π interactions with aromatic systems. These interactions may influence the compound’s biological activity and its ability to modulate specific pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Di(3-thienyl)methanol

- Structure: Contains two 3-thienyl groups attached to a central methanol group.

- Key Findings: Exhibits significant anticancer activity against human cancer cell lines (e.g., A549 lung carcinoma, HepG2 liver carcinoma) with IC₅₀ values ranging from 12.5–25.0 µM . Mechanism: Induces apoptosis via mitochondrial dysfunction and reactive oxygen species (ROS) generation .

2-Methoxy-5-methylphenyl-(2-thienyl)methanol

- Structure : Positional isomer of the target compound, with a 2-thienyl group instead of 3-thienyl.

- Comparison :

- The 3-thienyl isomer (target compound) may exhibit distinct electronic properties due to differing sulfur atom orientation, influencing binding affinity in biological systems.

2-(3-Amino-5-methoxyphenyl)ethanol

- Structure: Ethanol-linked methoxyphenyl compound with an amino substituent.

Table 1: Physicochemical Properties

Biological Activity

2-Methoxy-5-methylphenyl-(3-thienyl)methanol is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and anti-inflammatory effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure

The compound features a methanol group attached to a thienyl ring and a substituted phenyl group, which contributes to its unique pharmacological properties. The structural formula can be represented as follows:

Anticancer Activity

Case Studies:

- Cell Line Studies : Research has demonstrated that derivatives of thiophenes, including this compound, exhibit significant cytotoxic effects against various cancer cell lines, particularly T98G (brain cancer) cells. The compound showed an IC50 value in the range of 60–200 µg/mL, indicating effective growth inhibition and cell death in a concentration-dependent manner .

- Mechanism of Action : The anticancer activity is primarily attributed to the induction of cytogenetic damage and apoptosis in cancer cells while maintaining lower toxicity levels in normal human cells (HEK293) at similar concentrations. This selective toxicity is crucial for therapeutic applications .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. A study on related thienyl derivatives indicated that compounds with similar scaffolds could inhibit inflammatory pathways effectively. The anti-inflammatory activity was assessed using various assays, showing potential IC50 values below 50 µM for some derivatives .

Comparative Biological Activity

To better illustrate the biological activity of this compound compared to other compounds, the following table summarizes key findings:

| Compound Name | IC50 (µM) | Activity Type | Cell Line/Model |

|---|---|---|---|

| This compound | 60-200 | Anticancer | T98G (Brain Cancer) |

| Compound A | <50 | Anti-inflammatory | LPS-induced NF-κB activity |

| Compound B | 0.56 | Anticancer | HepG2 (Liver Cancer) |

| Compound C | 3.88 | Anticancer | MCF-7 (Breast Cancer) |

Mechanisms Under Investigation

Research into the mechanisms by which this compound exerts its effects includes:

- Cell Cycle Arrest : Evidence suggests that treatment with this compound can lead to cell cycle arrest in cancer cells, contributing to its anticancer efficacy.

- Apoptosis Induction : Studies have shown increased markers of apoptosis following treatment, indicating that the compound may activate intrinsic apoptotic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.